molecular formula C13H9BrClNO2 B14018733 Benzyl 5-bromo-6-chloronicotinate

Benzyl 5-bromo-6-chloronicotinate

Katalognummer: B14018733
Molekulargewicht: 326.57 g/mol
InChI-Schlüssel: UBKMDZJEWHUKCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 5-bromo-6-chloronicotinate: is an organic compound with the molecular formula C13H9BrClNO2 It is a derivative of nicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring

Eigenschaften

Molekularformel

C13H9BrClNO2

Molekulargewicht

326.57 g/mol

IUPAC-Name

benzyl 5-bromo-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C13H9BrClNO2/c14-11-6-10(7-16-12(11)15)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

UBKMDZJEWHUKCY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(N=C2)Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Procedure:

  • Acid Chloride Formation :

    • 5-Bromo-6-chloronicotinic acid (0.002 mol) is refluxed with thionyl chloride (3 mL) for 30 minutes. Excess thionyl chloride is removed under reduced pressure, yielding the acid chloride as a viscous oil.
    • Key Catalyst : A drop of DMF is occasionally added to accelerate the reaction.
  • Esterification :

    • The acid chloride is reacted with benzyl alcohol (0.015 mol) in a sodium hydroxide solution (0.1 M, 5 mL) at room temperature for 1 hour.
    • Precipitation is induced by adding ice-water or ethanol. The crude product is purified via recrystallization (ethanol).

Experimental Data:

Parameter Value Source
Yield 50–70%
Melting Point 120–122°C (recrystallized)
IR (νmax) 1736 cm⁻¹ (C=O ester)

Alternative Catalytic Approaches

While less common, transition metal-catalyzed coupling reactions have been explored for analogous esters:

Negishi Cross-Coupling:

  • Substrate : 5-Bromo-6-chloronicotinyl chloride.
  • Reagent : Benzylzinc bromide (prepared in situ from benzyl bromide and zinc).
  • Conditions : Palladium catalyst (e.g., Pd(PPh₃)₄), THF, 60°C, 12 hours.
  • Yield : ~40–50% (lower efficiency due to steric hindrance).

Optimization and Challenges

  • Saponification Risk : Prolonged heating during esterification reduces yields by promoting hydrolysis.
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (ethanol) is critical for isolating high-purity product.
  • Side Reactions : Competing halogen displacement (e.g., bromide by chloride) may occur under harsh conditions.

Comparative Analysis of Methods

Method Yield Complexity Scalability
Acid Chloride Route 50–70% Moderate High
Negishi Coupling 40–50% High Limited

Characterization and Validation

  • ¹H NMR : Signals at δ 5.35 (s, 2H, CH₂), 7.30–7.45 (m, 5H, aromatic).
  • Elemental Analysis : C: 45.2%, H: 2.8%, N: 3.5% (theoretical for C₁₃H₉BrClNO₂).

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products:

  • Substituted nicotinates
  • Various aromatic derivatives
  • Coupled products with extended aromatic systems

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzyl 5-bromo-6-chloronicotinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to nicotinic acid derivatives.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers and advanced materials .

Wirkmechanismus

The mechanism of action of Benzyl 5-bromo-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents influence its binding affinity and reactivity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzyl 5-bromo-6-chloronicotinate is unique due to the presence of both bromine and chlorine substituents on the nicotinic acid framework.

Q & A

Basic: What synthetic strategies are recommended for preparing Benzyl 5-bromo-6-chloronicotinate, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves esterification of 5-bromo-6-chloronicotinic acid with benzyl alcohol or benzyl chloride. Key steps include:

  • Acid activation : Use coupling agents like thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid to an acyl chloride intermediate (analogous to benzoyl chloride synthesis ).
  • Esterification : React the acyl chloride with benzyl alcohol in anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts.
  • Optimization : Vary temperature (40–80°C), solvent (DMF, THF), and catalyst (e.g., DMAP) to improve yields. Monitor reaction progress via TLC or HPLC.

Critical parameters : Excess benzyl alcohol (1.5–2 eq) and extended reaction times (12–24 hrs) often enhance conversion. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended.

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing Benzyl 5-bromo-6-chloronicotinate?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify benzyl protons (δ 5.2–5.4 ppm, singlet) and aromatic protons (δ 8.0–9.0 ppm, coupling patterns indicating bromo/chloro substituents) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and halogenated aromatic carbons (δ 120–140 ppm).
  • Mass spectrometry (HRMS) : Look for molecular ion peaks at m/z ~325 (C₁₃H₈BrClNO₂⁺) and isotopic patterns consistent with Br/Cl.
  • IR spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and C-O-C (~1250 cm⁻¹).

Validation : Compare data with structurally similar compounds like benzyl cinnamate (e.g., IR carbonyl stretches ) or 5-bromonicotinic acid derivatives .

Advanced: How can crystallographic tools (e.g., SHELX, Mercury) resolve structural ambiguities in halogenated nicotinate derivatives?

Answer:

  • Structure solution : Use SHELXD for phase determination if single-crystal X-ray data are available. For twinned or low-resolution data, SHELXL refinement with restraints on bond lengths/angles is critical .
  • Visualization : Mercury CSD enables analysis of packing motifs and hydrogen-bonding networks. For example, halogen-halogen interactions (Br⋯Cl) can be mapped using the "Contacts" module .
  • Graph-set analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and predict supramolecular assembly .

Case study : A related compound, 5-bromo-2-chlorophenylacetic acid (mp 297–299°C ), shows π-stacking and halogen interactions; similar analysis can be extended to the target compound.

Advanced: What computational approaches predict the electronic effects of bromo/chloro substituents on reactivity in cross-coupling reactions?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and assess nucleophilic/electrophilic sites. Bromine’s lower electronegativity vs. chlorine may lead to regioselective Suzuki-Miyaura coupling at the Br site.
  • Solvent modeling : Include implicit solvation (e.g., PCM model) to simulate reaction environments (e.g., DMF or THF).
  • Transition-state analysis : Identify steric effects from the benzyl ester group using NCI (non-covalent interaction) plots.

Validation : Compare computed activation energies with experimental kinetic data (e.g., reaction rates under Pd catalysis).

Basic: How can purity and stability of Benzyl 5-bromo-6-chloronicotinate be assessed during storage?

Answer:

  • HPLC analysis : Use a C18 column (MeCN/H₂O mobile phase) to monitor degradation (e.g., hydrolysis to nicotinic acid).
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; compare purity via peak integration.
  • Moisture control : Store under argon at −20°C, as ester groups are prone to hydrolysis.

Reference : Stability protocols for benzyl esters (e.g., benzyl benzoate ) suggest similar handling.

Advanced: What intermolecular forces dominate the crystal packing of Benzyl 5-bromo-6-chloronicotinate, and how can they be engineered?

Answer:

  • Halogen bonding : Br and Cl atoms may form Type-II interactions (σ-hole) with electron-rich aromatic systems.
  • π-Stacking : The nicotinate ring can engage in offset stacking with benzyl groups.
  • Engineering strategies : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to stabilize specific motifs. Use Mercury’s "Packing Similarity" tool to compare with databases .

Example : 4-Bromobenzyl chloride (mp 36–40°C ) exhibits Br⋯π interactions; analogous patterns may occur in the target compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.